Pgd1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMMACURCPXICP-PNQRDDRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864809 | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17968-82-0 | |
| Record name | PGD1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17968-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN D1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Prostaglandin D1 Receptor Pharmacology and Intracellular Signaling Mechanisms
Prostanoid Receptor Subfamilies and Ligand Specificity for Prostaglandin (B15479496) D1 Action
Prostanoid receptors are a class of GPCRs that mediate the effects of prostanoids, a group of lipid compounds derived from arachidonic acid and other polyunsaturated fatty acids. wikipedia.orgphysiology.org These receptors are broadly categorized into five main types based on their preferential sensitivity to one of the five primary, naturally occurring prostanoids: DP (for PGD), EP (for PGE), FP (for PGF), IP (for PGI, or prostacyclin), and TP (for thromboxane (B8750289) A, TXA). sigmaaldrich.com The EP receptors are further divided into four subtypes (EP1, EP2, EP3, and EP4). sigmaaldrich.com
Prostaglandin D1 is a "series 1" prostanoid, derived from the fatty acid gamma-linolenic acid. wikipedia.org In general, receptors characterized for the more common "series 2" prostanoids (derived from arachidonic acid, such as PGD2) also recognize and respond to series 1 and series 3 prostanoids, although often with different affinities. wikipedia.org The primary receptors that bind and are activated by the prostaglandin D series are the D-prostanoid (DP) receptors. nih.gov Two distinct PGD receptors have been identified and cloned: DP1 and DP2, the latter also being widely known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). nih.govnih.gov While both receptors bind PGDs, they are structurally and functionally distinct. The DP1 receptor is a member of the classical prostanoid receptor family, whereas the DP2 receptor is structurally more related to chemotactic receptors. wikipedia.orgnih.gov
Table 1: Prostanoid Receptor Subfamilies
| Receptor Subtype | Primary Endogenous Ligand | Subtypes |
| DP | Prostaglandin D2 (PGD2) | DP1, DP2 (CRTH2) |
| EP | Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 |
| FP | Prostaglandin F2α (PGF2α) | FP |
| IP | Prostacyclin (PGI2) | IP |
| TP | Thromboxane A2 (TXA2) | TP |
| This table summarizes the major prostanoid receptor subfamilies and their primary endogenous ligands. |
Prostaglandin D Receptors (DP1 and DP2/CRTH2)
The physiological effects of PGD1 are primarily mediated through its interaction with the DP1 and DP2 receptors. These two receptors trigger opposing intracellular signaling pathways, allowing for a complex and tightly regulated cellular response to this compound.
The DP1 receptor is a classic rhodopsin-like Class A GPCR. pnas.org Upon binding this compound, the DP1 receptor undergoes a conformational change that facilitates its coupling to a heterotrimeric G protein, specifically the stimulatory G-protein, Gαs. nih.govpnas.org This interaction leads to the dissociation of the Gαs subunit from the Gβγ dimer, allowing the activated Gαs subunit to engage its downstream effector enzymes. nih.gov This mechanism classifies DP1 as a "relaxant" prostanoid receptor. wikipedia.org
The primary effector for the activated Gαs subunit is adenylyl cyclase (AC), a membrane-bound enzyme. pnas.orgnih.gov Gαs directly binds to and activates adenylyl cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). pnas.orgnih.gov The resulting elevation of intracellular cAMP levels leads to the activation of downstream signaling molecules, most notably Protein Kinase A (PKA). frontiersin.org This increase in cAMP is the key transducing signal that mediates the cellular responses associated with DP1 receptor activation. pnas.orgwikipedia.org
In contrast to DP1, the DP2 (CRTH2) receptor couples to heterotrimeric G-proteins of the inhibitory Gαi family. nih.govnih.gov This coupling is sensitive to pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gαi proteins, a characteristic feature of this signaling pathway. nih.gov Activation of the DP2 receptor by this compound causes the Gαi subunit to inhibit its downstream effector.
The primary function of the activated Gαi subunit is to inhibit the activity of adenylyl cyclase. nih.govnih.gov This action directly opposes the effect of Gαs-coupled receptors. Therefore, activation of the DP2 receptor leads to a decrease in the intracellular production of cAMP. nih.govpnas.org This reduction in cAMP levels prevents the activation of PKA and other cAMP-dependent pathways, leading to cellular effects that are often antagonistic to those mediated by the DP1 receptor. nih.gov
Table 2: Comparison of DP1 and DP2 Receptor Signaling
| Feature | DP1 Receptor | DP2 (CRTH2) Receptor |
| Receptor Family | Prostanoid Receptor | Chemoattractant Receptor-like |
| G-Protein Coupling | Gαs (Stimulatory) | Gαi (Inhibitory) |
| Primary Effector | Adenylyl Cyclase (Activation) | Adenylyl Cyclase (Inhibition) |
| Second Messenger | ↑ intracellular cAMP | ↓ intracellular cAMP |
| Functional Outcome | Typically relaxant/inhibitory | Typically contractile/stimulatory |
| This table provides a comparative overview of the key pharmacological and signaling characteristics of the DP1 and DP2 receptors. |
DP2 (CRTH2) Receptor Coupling to Inhibitory G-Proteins (Gαi)
Interplay with Other G Protein-Coupled Receptors (GPCRs) and Receptor Crosstalk
The dual signaling capacity of this compound through DP1 and DP2 receptors creates a system where the ultimate cellular response can be finely tuned. The relative expression levels of DP1 and DP2 receptors on a given cell can determine whether the net effect of this compound stimulation is an increase or decrease in cAMP. nih.gov This antagonistic relationship is a fundamental form of interplay, where two receptors for the same ligand can counteract each other's signaling output within the same cell or tissue. nih.gov
Furthermore, the signaling pathways initiated by this compound receptors can intersect with those of other GPCRs. For instance, PGD2 acting on DP1 receptors on dendritic cells has been shown to inhibit the production of the cytokine Interleukin-12 (IL-12). nih.gov This action creates an environment that favors the differentiation of T helper cells into the Th2 phenotype, a key aspect of allergic responses. nih.gov This represents a form of crosstalk where the prostanoid system directly modulates immune signaling pathways.
More broadly, the second messengers generated or inhibited by this compound receptors can influence other signaling networks. The increase in cAMP and subsequent activation of PKA by the DP1 pathway can lead to the phosphorylation of a wide array of cellular proteins, including other receptors or their downstream signaling components. frontiersin.org This can result in either sensitization or desensitization of other signaling pathways, representing a key mechanism of GPCR crosstalk. Conversely, signaling from other GPCRs, such as those that couple to Gαq to activate Protein Kinase C (PKC), can modulate adenylyl cyclase activity, thereby influencing the cAMP levels controlled by DP1 and DP2. wikipedia.org
Prostaglandin E Receptor EP1 (PTGER1) Interactions with Dopamine (B1211576) D1 Receptor
Downstream Signaling Cascades Activated by Prostaglandin D1 Pathways
The activation of prostaglandin receptors, including the intricate signaling nexus of the PTGER1-Dopamine D1 receptor complex, initiates a cascade of intracellular events that regulate a variety of cellular functions. Key among these are the activation of Protein Kinase A (PKA) and the Extracellular Signal-Regulated Kinase (ERK).
A primary consequence of the increased intracellular cAMP levels resulting from pathways such as the PTGER1-D1 receptor interaction is the activation of Protein Kinase A (PKA). bioscientifica.comnih.gov PKA is a cAMP-dependent protein kinase that, in its inactive state, exists as a tetramer of two regulatory and two catalytic subunits. youtube.com The binding of cAMP to the regulatory subunits leads to the release of the active catalytic subunits. youtube.commdpi.com
Once activated, PKA can phosphorylate a multitude of downstream protein targets on serine and threonine residues, thereby modulating their activity. youtube.com In the context of dopaminergic signaling, a crucial substrate for PKA is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). nih.govnih.gov Phosphorylation of DARPP-32 at Thr34 by PKA converts it into a potent inhibitor of Protein Phosphatase 1 (PP-1), leading to an amplification of the signaling cascade by preventing the dephosphorylation of other PKA substrates. nih.govnih.gov The activation of PKA is a central event that translates the initial prostaglandin signal into a broad range of cellular responses. nih.govcapes.gov.br
The Extracellular Signal-Regulated Kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, is another critical downstream target in prostaglandin signaling pathways. nih.gov The activation of the ERK pathway can be initiated by various stimuli, including signals from G protein-coupled receptors. wikipedia.orgfrontiersin.org The canonical ERK activation cascade involves a series of protein kinases: Ras, Raf, and MEK (MAPK/ERK kinase), which ultimately leads to the phosphorylation and activation of ERK1 and ERK2. wikipedia.org
Activated ERK can translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression. nih.gov A key target of the ERK pathway relevant to cell cycle progression is the regulation of cyclin D1 expression. wustl.edunih.gov Sustained activation of ERK is often required for the continued expression of cyclin D1, a protein essential for the G1 phase of the cell cycle. wustl.edunih.gov The activation of the ERK pathway represents a crucial link between prostaglandin signaling and the regulation of fundamental cellular processes such as proliferation and differentiation. nih.govfrontiersin.org
| Signaling Cascade | Activation Mechanism | Key Downstream Effectors |
| Protein Kinase A (PKA) | Increased intracellular cAMP binds to regulatory subunits, releasing active catalytic subunits. youtube.commdpi.com | DARPP-32, various transcription factors and enzymes. nih.govnih.gov |
| Extracellular Signal-Regulated Kinase (ERK) | Activation of a kinase cascade (Ras-Raf-MEK) leading to ERK phosphorylation. wikipedia.org | Cyclin D1, transcription factors (e.g., ELK1). wikipedia.orgwustl.edu |
p38 Mitogen-Activated Protein Kinase (MAPK) Activation
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. While direct studies on Prostaglandin D1's activation of p38 MAPK are limited, evidence from related prostaglandins (B1171923) and their receptors suggests a potential link.
Research has shown that the activation of the Prostaglandin D2 (PGD2) receptor, DP1, which is also the receptor for this compound, is associated with the p38 MAPK pathway. For instance, the antifungal agent sertaconazole (B158924) nitrate (B79036) has been found to induce the production of PGD2 through the activation of the p38 MAPK pathway in mast cells. nih.gov This effect was shown to be mediated by the DP1 receptor, as a DP1 receptor antagonist could reverse the effects. nih.gov This suggests a feedback loop where the activation of the p38 MAPK pathway can lead to the production of prostaglandins that, in turn, signal through the DP1 receptor.
Furthermore, G protein-coupled receptors (GPCRs), the family to which the DP1 receptor belongs, are known to activate p38 MAPK through various mechanisms. nih.gov In endothelial cells, multiple GPCR agonists have been shown to stimulate p38 autophosphorylation, indicating a common pathway for GPCR-mediated p38 activation. nih.gov While the direct phosphorylation and activation of p38 MAPK by the this compound-DP1 receptor complex requires further investigation, the existing evidence points towards a functional relationship between DP1 receptor signaling and the p38 MAPK cascade.
| Study Focus | Key Findings | Cell Type/Model | Reference |
|---|---|---|---|
| Antipruritic activity of sertaconazole nitrate | Induced PGD2 production via p38 MAPK activation, acting through the DP1 receptor. | Mast cells | nih.gov |
| GPCR activation of p38 MAPK | Multiple GPCR agonists stimulate robust p38 autophosphorylation. | Human endothelial cells | nih.gov |
CREB (cAMP Response Element-Binding Protein) Phosphorylation
The cAMP Response Element-Binding Protein (CREB) is a cellular transcription factor that plays a critical role in regulating the expression of genes involved in a wide array of cellular processes, including proliferation, differentiation, and survival. The activity of CREB is primarily regulated by phosphorylation at a specific serine residue (Ser133), which is often mediated by Protein Kinase A (PKA).
The Prostaglandin D1 receptor (DP1) is a Gs protein-coupled receptor. wikipedia.org Upon ligand binding, Gs-coupled receptors activate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevation of intracellular cAMP levels leads to the activation of PKA. Activated PKA can then translocate to the nucleus and phosphorylate CREB at Ser133.
While direct studies demonstrating this compound-induced CREB phosphorylation are not abundant, the established signaling pathway of the DP1 receptor strongly supports this mechanism. Research on the closely related Prostaglandin D2 (PGD2) has shown that its signaling through the DP1 receptor stimulates the cAMP pathway. nih.gov Furthermore, studies on other Gs-coupled receptors, such as the dopamine D1 receptor, have clearly demonstrated that their activation leads to CREB phosphorylation via the cAMP/PKA pathway. nih.govnih.gov Therefore, it is highly probable that the binding of this compound to its DP1 receptor initiates a signaling cascade that results in the phosphorylation and activation of CREB.
| Step | Molecule/Process | Function |
|---|---|---|
| 1 | Prostaglandin D1 (this compound) | Binds to and activates the DP1 receptor. |
| 2 | DP1 Receptor (Gs-coupled) | Activates adenylyl cyclase. |
| 3 | Adenylyl Cyclase | Converts ATP to cyclic AMP (cAMP). |
| 4 | cAMP | Activates Protein Kinase A (PKA). |
| 5 | Protein Kinase A (PKA) | Phosphorylates CREB at Ser133. |
| 6 | Phosphorylated CREB | Binds to CREB-binding protein (CBP) and activates gene transcription. |
Regulation of Specific Gene Expression (e.g., SOX9, Cyclin D1)
The activation of intracellular signaling pathways by Prostaglandin D1 ultimately leads to changes in gene expression, thereby mediating its physiological effects. The transcription factors activated by this compound signaling, such as CREB, can directly or indirectly regulate the expression of various target genes, including SOX9 and Cyclin D1.
SOX9:
The transcription factor SOX9 is a master regulator of development, particularly in chondrogenesis and sex determination. Research has demonstrated a crucial role for the Prostaglandin D2 (PGD2) signaling pathway in the regulation of SOX9. Studies have shown that PGD2, acting through its DP1 receptor, induces the nuclear translocation of SOX9. nih.govresearchgate.net This process is mediated by the cAMP-PKA pathway, which leads to the phosphorylation of SOX9, a critical step for its import into the nucleus. nih.govresearchgate.net In the context of male sex determination, PGD2 is proposed to act as an autocrine factor that promotes SOX9 nuclear translocation and subsequent Sertoli cell differentiation. nih.gov Given that this compound also signals through the DP1 receptor and activates the cAMP-PKA pathway, it is highly likely that this compound plays a similar role in the regulation of SOX9 activity.
Cyclin D1:
Cyclin D1 is a key regulatory protein that controls the progression of the cell cycle from the G1 to the S phase. Its expression is tightly controlled by various signaling pathways. While direct evidence linking Prostaglandin D1 to the regulation of Cyclin D1 is scarce, studies on other prostaglandins provide some insights. For example, Prostaglandin A2 (PGA2) has been shown to down-regulate the expression of Cyclin D1 in cancer cell lines. nih.gov This down-regulation is not at the transcriptional level but is mediated by a decrease in the stability of Cyclin D1 mRNA. nih.gov Whether this compound exerts a similar effect on Cyclin D1 expression remains to be elucidated. The potential interplay between the this compound-activated signaling pathways, such as the p38 MAPK and PKA pathways, and the complex regulatory network of Cyclin D1 expression warrants further investigation.
| Gene | Regulating Prostaglandin | Mechanism of Regulation | Reference |
|---|---|---|---|
| SOX9 | Prostaglandin D2 (acting on DP1 receptor) | Induces nuclear translocation via cAMP-PKA mediated phosphorylation. | nih.govresearchgate.netresearchgate.net |
| Cyclin D1 | Prostaglandin A2 | Decreases mRNA stability, leading to down-regulation. | nih.gov |
Advanced Research Methodologies and Approaches for Prostaglandin D1 Investigation
In Vivo Animal Models for Systemic Biological Relevance
Animal models are indispensable for understanding the physiological and pathological roles of PGD1 in a whole-organism context.
Rodents, particularly mice and rats, are the most common models for studying the systemic effects of this compound. creative-biolabs.com
Sleep Regulation: Studies in unrestrained rats have shown that infusion of PGD2 into the third ventricle induces sleep that is physiologically similar to natural sleep. nih.gov This effect is dose-dependent, with significant increases in both slow-wave and paradoxical sleep observed. nih.gov Further research in mice has pointed to the leptomeninges as a key source of the PGD2 involved in sleep regulation. frontiersin.org The genetic control of sleep is complex, with studies in mice demonstrating that many sleep-related traits are heritable and influenced by multiple genetic loci. nih.govplos.org
Vascular Permeability: In rat skin, this compound has been shown to inhibit the increase in vascular permeability caused by other prostaglandins (B1171923) like PGE1, PGE2, and PGD2. nih.govnih.gov More recent studies in mouse models have suggested that stimulation of the DP1 receptor can enhance intestinal barrier function by stimulating mucus secretion, thereby reducing intestinal permeability. frontiersin.org
Dermatitis: The NC/Tnd mouse model, which spontaneously develops atopic dermatitis-like skin lesions, has been instrumental in demonstrating the protective effects of this compound. nih.govmdpi.com Dietary supplementation with dihomo-γ-linolenic acid (DGLA) was found to prevent dermatitis development by increasing the production of this compound in the skin. nih.gov
| Model | Application | Key Findings | Reference |
|---|---|---|---|
| Rat (intracerebroventricular infusion) | Sleep Regulation | Infusion of PGD2 induces physiological slow-wave and paradoxical sleep. nih.gov | nih.gov |
| Rat (skin permeability assay) | Vascular Permeability | This compound inhibits the increased vascular permeability induced by PGE1, PGE2, and PGD2. nih.govnih.gov | nih.govnih.gov |
| NC/Tnd Mouse | Dermatitis | Increased this compound levels correlate with suppression of atopic dermatitis development. nih.gov | nih.gov |
| Mouse (intestinal permeability assay) | Vascular Permeability | DP1 receptor stimulation reduces intestinal permeability by enhancing mucus secretion. frontiersin.org | frontiersin.org |
Gene knockout technology allows for the precise investigation of the function of specific proteins in the this compound pathway.
Prostaglandin Reductase 1 (PTGR1) Knockout: PTGR1 is an enzyme involved in the metabolism and inactivation of various eicosanoids, including prostaglandins. nih.govuniprot.org While direct metabolomic analysis of this compound in PTGR1 knockout models is still an area for further research, studies on PTGR1 knockdown in cancer cell lines have provided insights into its role. nih.gov Silencing PTGR1 in prostate cancer cells, for example, has been shown to inhibit proliferation by causing cell cycle arrest and apoptosis, and it affects the levels of proteins like cyclin D1. jst.go.jpnih.gov A comprehensive metabolomic analysis of PTGR1 knockout models would be valuable to systematically identify all its substrates and fully understand its metabolic role. nih.gov
Molecular and Biochemical Techniques
A variety of molecular and biochemical techniques are essential for the detailed investigation of this compound and its pathways.
Analytical Chemistry Methodologies for Lipidomics
Lipidomics, the large-scale study of lipids, requires highly sensitive and specific analytical techniques to identify and quantify individual lipid species like this compound from complex biological samples.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which is essential for the confident identification of metabolites in complex mixtures.
Metabolite Profiling : HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between molecules with very similar masses (isobars). nih.gov This capability is crucial for prostaglandin analysis, as many prostaglandins and their isomers have identical nominal masses. By providing a highly accurate mass measurement (typically with an error of less than 5 parts per million), HRMS allows for the determination of the elemental composition of an unknown compound, greatly aiding in its identification.
Structural Elucidation : When coupled with fragmentation techniques (MS/MS), HRMS can provide structural information about a metabolite. The high-resolution analysis of fragment ions helps to piece together the structure of the parent molecule.
For the precise quantification of known prostaglandins like this compound, UHPLC-QQQ-MS/MS is the gold standard. nih.gov This technique combines the excellent separation capabilities of UHPLC with the high sensitivity and specificity of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Method Development and Validation : A study by Li et al. (2025) developed and validated a UHPLC-QQQ-MS/MS method for the simultaneous quantification of nine prostaglandins, including this compound, in cell culture supernatants and rat serum. nih.govresearchgate.net The method demonstrated high sensitivity, a low sample volume requirement, and a simple pretreatment process. nih.govresearchgate.net
Quantitative Findings : Using this method, the researchers found that the levels of this compound were significantly higher in lipopolysaccharide (LPS)-induced RAW264.7 cells compared to the control group. nih.govresearchgate.net This indicates an upregulation of the prostaglandin synthesis pathway during inflammation. The method was validated for its precision and accuracy, with the limit of detection for prostaglandins being in the low ng/mL range. rsc.org
Table 5: UHPLC-QQQ-MS/MS Method for Prostaglandin Quantification
| Parameter | Details | Reference |
|---|---|---|
| Instrumentation | Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) | nih.govresearchgate.net |
| Analytes | Simultaneous quantification of nine prostaglandins, including this compound, PGE1, PGD2, PGE2, etc. | nih.govresearchgate.net |
| Sample Matrix | Supernatant of LPS-induced RAW264.7 cells and serum from adjuvant-induced arthritis rats. | nih.govresearchgate.net |
| Key Advantage | Rapid, sensitive, and requires a low amount of sample with simple pretreatment. | nih.govresearchgate.net |
Structural Biology Approaches for Receptor Characterization
The elucidation of the three-dimensional structure of the Prostaglandin D1 (this compound) receptor, the DP1 receptor, has been a significant focus of structural biology. Understanding the receptor's architecture at an atomic level is crucial for deciphering the mechanisms of ligand binding, receptor activation, and subsequent signal transduction. Advanced techniques, particularly cryo-electron microscopy, complemented by mutational analyses, have provided unprecedented insights into these processes.
Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structures
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have enabled the determination of high-resolution structures of the human DP1 receptor, a class A G protein-coupled receptor (GPCR), in several functional states. pnas.orgcas.cn These structural snapshots provide a detailed blueprint of the receptor's conformation when inactive and when activated by its endogenous ligand, Prostaglandin D2 (PGD2), which is closely related to this compound and also signals through DP1. pnas.orgnih.gov
A landmark study successfully resolved the structures of the human DP1 receptor in three key states: an inactive (apo) state at 3.41 Å resolution, an active state bound to PGD2 and the stimulatory Gs protein at 2.72 Å, and another active state with the synthetic agonist BW245C and Gs at a higher resolution of 2.35 Å. pnas.orgcas.cn To achieve this, the receptor-Gs protein complex was stabilized using several biochemical strategies, including the insertion of a BRIL tag at the N-terminus, removal of the flexible C-terminus, and the use of a NanoBiT tethering system to reinforce the complex. pnas.org
The structures reveal the classic seven-transmembrane (7TM) helical architecture characteristic of GPCRs. pnas.org Upon activation by an agonist like PGD2, the DP1 receptor undergoes significant conformational changes, most notably a large outward displacement of the cytoplasmic end of transmembrane helix 6 (TM6), a hallmark of class A GPCR activation. pnas.org Concurrently, inward shifts of TM5 and TM7 are observed. pnas.org
These cryo-EM structures also highlight unique features of the DP1 receptor compared to other prostanoid receptors. Notably, TM5 is displaced inwards, and Helix 8 is shorter and adopts a distinct orientation. pnas.org The detailed view of the ligand-binding pocket shows how PGD2, with its characteristic α-chain, five-membered ring, and ω-chain, nestles within the receptor. The carboxyl group of the α-chain forms crucial hydrogen bonds and salt bridges with residues on the extracellular loop 2 (ECL2) and transmembrane helices TM2 and TM7, anchoring the ligand in place. pnas.org
Table 1: Cryo-EM Structural Data for Human DP1 Receptor Complexes
| State | Ligand | Associated Protein | Resolution (Å) | PDB ID |
|---|---|---|---|---|
| Inactive | None (Apo) | None | 3.41 | [Data not publicly available in all sources] |
| Active | PGD2 | Gs Protein Complex | 2.72 | 8ZW0 rcsb.org |
| Active | BW245C | Gs Protein Complex | 2.35 | [Data not publicly available in all sources] |
Mutational and Functional Studies for Understanding Receptor Activation Mechanisms
Mutational studies, performed in conjunction with structural analysis, are essential for validating the roles of specific amino acid residues in ligand binding and receptor activation. By systematically replacing key residues (e.g., with alanine) and measuring the functional consequences, researchers can map the energetic contributions of individual interactions.
For the DP1 receptor, mutagenesis has confirmed the critical role of several residues identified in the cryo-EM structures. pnas.org The binding of PGD2's carboxyl group is stabilized by interactions with T181 and W182 on ECL2, Y87 on TM2, and R310 on TM7. pnas.org Mutating these residues to alanine (B10760859) was shown to significantly reduce the potency of PGD2 in activating the receptor, confirming their importance in ligand recognition. pnas.org
Furthermore, the hydroxyl group on the ligand's ω-chain forms a hydrogen bond with a highly conserved serine residue, S316, on TM7. pnas.org An S316A mutation was found to decrease the potency of PGD2, underscoring the role of this interaction in receptor activation. pnas.org The hydrophobic ω-chain itself fits into a pocket formed by G116, F115, and L309, and mutations of these residues also impair PGD2 affinity. pnas.org
A particularly interesting finding from these studies is that the DP1 receptor activation mechanism deviates from the classical GPCR paradigm in some respects. pnas.orgcas.cn It lacks the highly conserved tryptophan residue (W6.48) that typically acts as a "toggle switch" for activation in many class A GPCRs. pnas.orgcas.cn Additionally, the conserved D/ERY motif, crucial for stabilizing the inactive state and G protein coupling in other receptors, is altered in DP1. The conserved arginine (R3.50) is replaced by an glutamic acid residue (E129), a substitution that is suggested to contribute to the receptor's constitutive activity by stabilizing its active conformation. pnas.org
Functional assays following site-directed mutagenesis have also illuminated the roles of residues involved in the broader conformational changes of the receptor. For instance, the I317A mutation in TM7 was found to reduce PGD2 potency by 100-fold, highlighting the importance of the TM1-TM7 interface in the activation process. pnas.org
Table 2: Key Mutational Findings in the Prostaglandin D1 (DP1) Receptor
| Residue | Location | Interaction | Effect of Alanine Mutation |
|---|---|---|---|
| Y87 | TM2 | Forms hydrogen bond with PGD2 carboxyl group | Significantly decreased PGD2 potency pnas.org |
| T181 | ECL2 | Forms hydrogen bond with PGD2 carboxyl group | Significantly decreased PGD2 potency pnas.org |
| W182 | ECL2 | Forms hydrogen bond with PGD2 carboxyl group | Significantly decreased PGD2 potency pnas.org |
| R310 | TM7 | Forms salt bridge with PGD2 carboxyl group | Significantly decreased PGD2 potency pnas.org |
| S316 | TM7 | Forms hydrogen bond with PGD2 ω-chain hydroxyl | Attenuated PGD2 potency pnas.org |
| I317 | TM7 | Maintains TM1-TM7 interaction | Reduced PGD2 potency by 100-fold pnas.org |
| K76 | TM2 | Ligand binding/pocket architecture | Abolished PGD2-induced activation pnas.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
